4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine
Description
4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a synthetic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This scaffold is substituted at the 3-position with a propyl group and at the 4-position with a benzothiophene methoxy moiety.
Properties
CAS No. |
87035-26-5 |
|---|---|
Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethoxy)-3-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H17N3OS/c1-2-9-21-12-20-15-7-8-19-18(17(15)21)22-10-13-11-23-16-6-4-3-5-14(13)16/h3-8,11-12H,2,9-10H2,1H3 |
InChI Key |
TZXOOQNOGWHQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine exhibits significant biological activities, particularly in pharmacology:
Anticancer Activity
The compound has been studied for its potential anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15 |
| HCT-116 (Colon) | 10 |
These values indicate that the compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies and Research Findings
Numerous studies have documented the applications and efficacy of this compound:
- Anticancer Research : A study published in Molecules demonstrated that derivatives of this compound exhibited potent cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Studies : Research highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing MIC values comparable to established antibiotics .
- Inflammation Models : Experimental models indicated that compounds similar to this compound could effectively reduce inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tubulin Polymerization Inhibitors
The indolyl-imidazo[4,5-c]pyridine class (e.g., 6-IIP) exhibits nanomolar cytotoxicity due to strong binding at the colchicine site of tubulin. The trimethoxyphenyl (TMP) B-ring and pyridine D-ring in these derivatives enhance metabolic stability (HLM t₁/₂ = 56.3 min) and potency .
Enzyme Inhibition Profiles
SSAO inhibitors derived from imidazo[4,5-c]pyridine prioritize aryl/alkyl substitutions for target engagement . While the target compound’s benzothiophene group could modulate enzyme inhibition, its propyl chain may reduce metabolic clearance relative to bulkier substituents.
Biological Activity
4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[4,5-c]pyridine core fused with a benzothiophene moiety, which contributes to its unique pharmacological properties. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 323.41 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. By binding to active sites or altering protein conformation, it can modulate critical biological pathways. This interaction is particularly relevant in the context of therapeutic applications for diseases such as cancer and inflammation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-c]pyridine derivatives, including the compound . Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated significant antibacterial effects against Bacillus cereus and Escherichia coli, with varying degrees of sensitivity observed between the two bacterial types .
Antiviral Properties
The compound has also been investigated for its antiviral properties. In a study focusing on N-Heterocycles as antiviral agents, derivatives similar to this compound showed promising results in inhibiting viral replication at low micromolar concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has been noted for its ability to induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting cell death pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine | Structure | Methyl group may influence activity |
| 2-(Benzothiazol-2-yl)-3-methylimidazo[4,5-b]pyridine | Structure | Different heterocyclic system may lead to distinct properties |
| 5-Methylimidazo[4,5-b]pyridine | Structure | Simpler structure; primarily studied for mutagenicity |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of derivatives based on the imidazo[4,5-c]pyridine scaffold:
- Antibacterial Evaluation : A series of studies demonstrated that modifications at specific positions on the imidazo ring significantly enhanced antibacterial activity against both Bacillus cereus and E. coli. The most effective compounds had IC values in the low micromolar range .
- Antiviral Screening : In antiviral assays, compounds similar to this compound exhibited EC values ranging from 130 μM to over 260 μM against various viral strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain derivatives could inhibit cell proliferation significantly and induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
